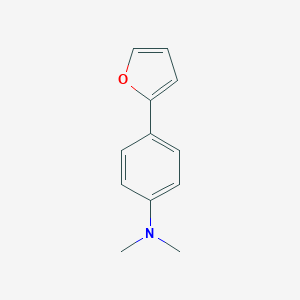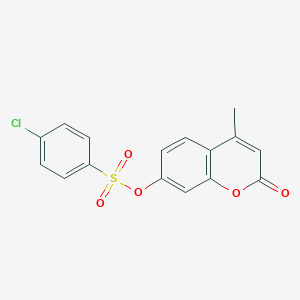
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA) that is used in the treatment of depression and anxiety disorders. It was first synthesized in the 1970s and has since become a popular alternative to traditional monoamine oxidase inhibitors (MAOIs) due to its improved safety profile and fewer side effects.
Mecanismo De Acción
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate works by inhibiting the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate increases the levels of these neurotransmitters, leading to improved mood and reduced symptoms of anxiety.
Efectos Bioquímicos Y Fisiológicos
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate has been shown to have a number of biochemical and physiological effects on the brain and body. In addition to its effects on neurotransmitter levels, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate has been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in some conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate in lab experiments is its specificity for MAO-A, which allows researchers to study the effects of inhibiting this enzyme without affecting other neurotransmitter systems. Additionally, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate has a relatively short half-life, which allows for rapid clearance from the body and reduces the risk of accumulation and toxicity. However, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate's specificity for MAO-A can also be a limitation, as it may not be effective in conditions where other neurotransmitter systems are involved.
Direcciones Futuras
There are a number of potential future directions for research on (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate. One area of interest is its potential use in the treatment of cognitive impairment and dementia, as it has been shown to improve cognitive function in some animal models. Additionally, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate may have potential as a treatment for substance abuse disorders, as it has been shown to reduce the effects of drugs such as cocaine and amphetamines in animal models. Finally, further research is needed to fully understand the mechanisms underlying (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate's therapeutic effects and to identify potential side effects and limitations of its use.
Métodos De Síntesis
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate can be synthesized through a multi-step process involving the reaction of 7-hydroxy-4-methylcoumarin with 4-chlorobenzenesulfonyl chloride, followed by the addition of sodium hydroxide and further purification steps. The final product is a white crystalline powder with a molecular weight of 297.78 g/mol.
Aplicaciones Científicas De Investigación
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. It has been shown to be effective in improving mood and reducing symptoms of anxiety in clinical trials, with fewer side effects compared to traditional MAOIs. Additionally, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate has been studied for its potential use in the treatment of Parkinson's disease and chronic pain.
Propiedades
Número CAS |
6631-52-3 |
|---|---|
Nombre del producto |
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate |
Fórmula molecular |
C16H11ClO5S |
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
(4-methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C16H11ClO5S/c1-10-8-16(18)21-15-9-12(4-7-14(10)15)22-23(19,20)13-5-2-11(17)3-6-13/h2-9H,1H3 |
Clave InChI |
OBUUNGAXRVBPTJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



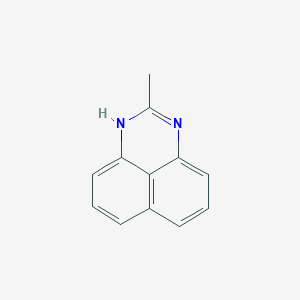
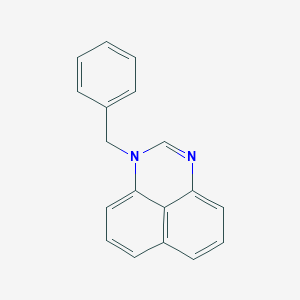
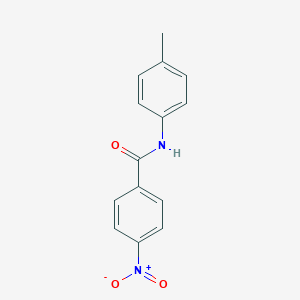
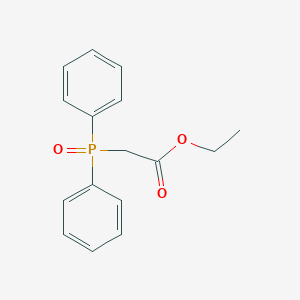
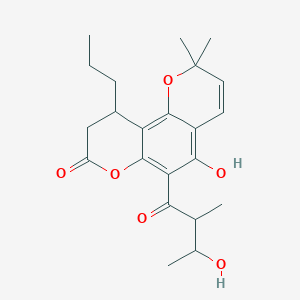
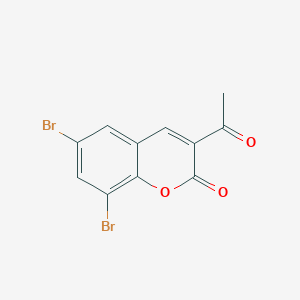
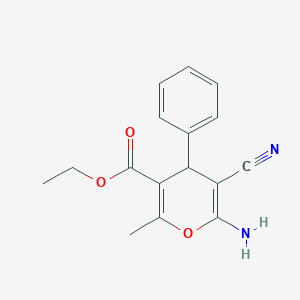
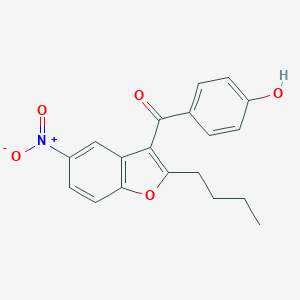
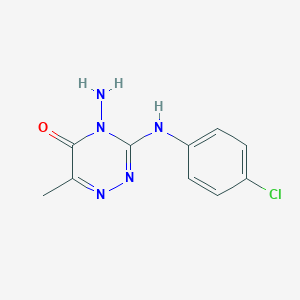
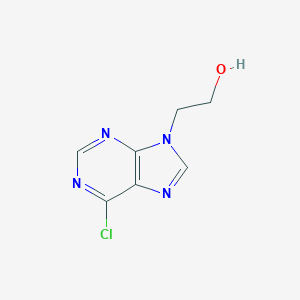
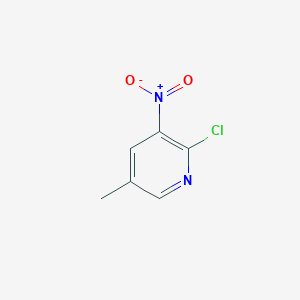
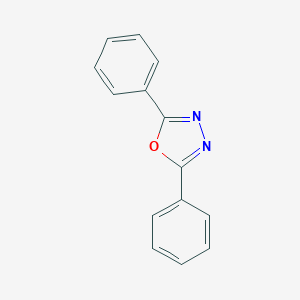
![2-{[(4-Chlorophenyl)amino]methyl}phenol](/img/structure/B188119.png)
